2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate is a sulfonate ester featuring a pentafluorophenyl group linked to a 4-chlorobenzenesulfonate moiety. The pentafluorophenyl group imparts significant electron-withdrawing properties, enhancing the compound's stability and reactivity as a leaving group in nucleophilic substitution or cross-coupling reactions . The 4-chloro substituent on the benzenesulfonate further increases electrophilicity, making this compound distinct from its alkyl- or aryl-substituted analogs.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4ClF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIXAMGKQZEHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4ClF5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220224 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161759-99-5 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161759-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While the compound itself is stable, it can participate in oxidation and reduction reactions when combined with other reactive species.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing nature of the pentafluorophenyl group makes the sulfonate group highly reactive towards nucleophilic attack . This allows for the formation of various derivatives and modifications of target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The electronic and steric profiles of substituents on the benzenesulfonate ring significantly influence reactivity and applications. Key comparisons include:
2,3,4,5,6-Pentafluorophenyl 4-Methylbenzenesulfonate
- Molecular Formula : C₁₃H₇F₅O₃S
- Molecular Weight : 338.25 g/mol .
- Substituent : 4-methyl group (electron-donating).
- Reactivity : The methyl group reduces electrophilicity, making the sulfonate less reactive as a leaving group compared to the 4-chloro analog. This compound is often employed in reactions requiring moderate leaving group ability.
2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate
- Molecular Formula : C₁₅H₁₁F₅O₃S
- Molecular Weight : 366.30 g/mol .
- Substituents : 2,4,6-trimethyl groups (strong steric hindrance and electron donation).
- Reactivity : Steric bulk and electron-donating effects further diminish reactivity, limiting utility in reactions requiring rapid leaving group departure.
2,3,4,5,6-Pentafluorophenyl 4-Morpholinobenzoate
Data Table: Key Properties of Analogous Compounds
*Calculated based on substituent replacement from analogous compounds.
Biological Activity
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate is a fluorinated aromatic sulfonate compound that has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential applications. This article delves into the biological activities associated with this compound, highlighting its reactivity, synthesis, and potential therapeutic implications.
The compound features a pentafluorophenyl group and a chlorobenzenesulfonate moiety. The presence of multiple fluorine atoms significantly enhances its electrophilicity, making it a versatile reagent in synthetic organic chemistry.
Molecular Characteristics
- Molecular Formula : C12H3ClF5O3S
- Molecular Weight : 437.56 g/mol
Synthesis
The synthesis of 2,3,4,5,6-pentafluorophenyl 4-chlorobenzenesulfonate typically involves several steps that require precise control over reaction conditions to achieve high yields. Common methods include:
- Formation of the sulfonate group through reaction with chlorosulfonic acid.
- Electrophilic aromatic substitution to introduce the pentafluorophenyl group.
Research indicates that 2,3,4,5,6-pentafluorophenyl 4-chlorobenzenesulfonate can modify biomolecules such as proteins and nucleic acids. This modification capability is crucial in studying molecular interactions and biological pathways.
- Nucleophilic Substitution : The compound engages in nucleophilic substitution reactions due to its electrophilic nature. This property allows it to form derivatives that may exhibit unique biological activities.
Case Studies
-
Anticancer Activity : Preliminary studies have assessed the compound's potential as an anticancer agent. For instance, related compounds with similar structures have shown inhibitory effects on human non-small cell lung cancer (A549) cells.
- Example Findings :
- Compounds with halogen substitutions at specific positions exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil.
- The mechanism involved apoptosis induction through mitochondrial pathways and caspase activation.
- Example Findings :
- Protein Modification : The ability of this compound to modify proteins has been explored in various biochemical assays. It can potentially alter protein function or stability, leading to insights into enzyme mechanisms and cellular signaling pathways.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | TBD | Nucleophilic modification of biomolecules |
| Flavonol Compound 6l (4’-bromoflavonol) | 0.46 | Induces apoptosis in A549 cells |
| Flavonol Compound 6k (4’-chloro substitution) | 3.14 | Induces apoptosis via mitochondrial pathways |
Q & A
Basic: What are the common synthetic routes for preparing 2,3,4,5,6-pentafluorophenyl 4-chlorobenzenesulfonate?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and pentafluorophenol under anhydrous conditions. Key steps include:
- Reagent Proportions: Use a 1:1 molar ratio of sulfonyl chloride to pentafluorophenol, with a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
- Yield Optimization: Excess sulfonyl chloride (1.2 equiv.) improves conversion, monitored by TLC or ¹⁹F NMR .
Basic: How is the compound characterized to confirm its structural integrity?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- ¹H and ¹⁹F NMR: ¹⁹F NMR shows five distinct peaks for the pentafluorophenyl group (δ: -140 to -165 ppm). The sulfonate-linked aromatic protons appear as a singlet in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ or [M–H]⁻) with exact mass matching C₁₂H₅ClF₅O₃S (e.g., m/z 379.94) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., S–O bond ~1.43 Å) .
Basic: What is the reactivity profile of the sulfonate ester group in this compound?
Methodological Answer:
The sulfonate ester acts as a superior leaving group in nucleophilic substitutions:
- Nucleophilic Displacement: Reacts with amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C to form aryl ethers or sulfonamides .
- Stability: Hydrolyzes slowly in aqueous acidic/basic conditions (e.g., t₁/₂ ~24 hr at pH 7, <1 hr at pH 12) .
- Catalytic Applications: Used in Pd-catalyzed cross-coupling reactions when paired with transition metals (e.g., Suzuki-Miyaura) .
Advanced: How can this compound be applied in designing kinase inhibitors or anticancer agents?
Methodological Answer:
The pentafluorophenyl-sulfonate motif is leveraged for:
- Targeted Covalent Inhibition: The sulfonate group reacts with cysteine residues in kinase active sites (e.g., EGFR T790M mutants).
- Structure-Activity Relationship (SAR): Fluorine atoms enhance lipid solubility and metabolic stability. In Batabulin (CAS 195533-53-0), a related sulfonamide derivative shows microtubule disruption via β-tubulin binding .
- In Vivo Studies: Radiolabeled analogs (¹⁸F or ³⁵S) track biodistribution in tumor models .
Advanced: What analytical challenges arise in quantifying trace impurities during synthesis?
Methodological Answer:
Impurities (e.g., unreacted sulfonyl chloride or hydrolyzed byproducts) require advanced separation techniques:
- HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities with detection limits <0.1% .
- ¹⁹F NMR Quantification: Integrates impurity peaks against internal standards (e.g., hexafluorobenzene) .
- Contradiction Resolution: Discrepancies in purity data (e.g., NIST vs. vendor reports) are addressed via interlaboratory validation .
Advanced: How does the electronic effect of pentafluorophenyl enhance catalytic applications?
Methodological Answer:
The strong electron-withdrawing pentafluorophenyl group:
- Activates Metal Centers: In Zn(C₆F₅)₂ (CAS 1799-90-2), it stabilizes low-valent metal species for olefin polymerization .
- Improves Electrophilicity: Enhances sulfonate leaving-group ability in SNAr reactions, enabling milder conditions for C–O/C–N bond formation .
- Redox Stability: Fluorine substituents reduce oxidative degradation in electrochemical applications .
Advanced: What precautions are critical for handling hygroscopic or hydrolytically sensitive batches?
Methodological Answer:
- Storage: Under inert atmosphere (argon) at -20°C, with desiccants (molecular sieves) .
- Handling: Use gloveboxes for moisture-sensitive reactions; monitor hydrolysis via ¹⁹F NMR (appearance of –SO₃H peaks at δ -120 ppm) .
- Safety: PPE (nitrile gloves, goggles) and fume hoods mandatory due to potential release of HF or SO₂ .
Advanced: How can computational modeling predict regioselectivity in derivatization reactions?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software models transition states (e.g., B3LYP/6-311+G(d,p)) to predict sulfonate displacement rates at meta vs. para positions .
- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. THF) on reaction pathways .
- Contradiction Analysis: Discrepancies between experimental and computed yields guide mechanistic refinements (e.g., steric effects from 4-chloro substituent) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
